molecular formula C15H21ClN2O4 B2447826 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea CAS No. 885460-68-4

3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea

Cat. No.: B2447826
CAS No.: 885460-68-4
M. Wt: 328.79
InChI Key: UWXXXWGALLMAFN-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroacetyl group and a dipropoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea typically involves the following steps:

    Formation of 3,4-dipropoxyphenyl isocyanate: This intermediate can be prepared by reacting 3,4-dipropoxyaniline with phosgene under controlled conditions.

    Reaction with 2-chloroacetyl chloride: The 3,4-dipropoxyphenyl isocyanate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: Substituted urea derivatives.

    Hydrolysis: Corresponding amines and carboxylic acids.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dipropoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromoacetyl)-1-(3,4-dipropoxyphenyl)urea: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    3-(2-Chloroacetyl)-1-(3,4-dimethoxyphenyl)urea: Similar structure but with dimethoxyphenyl instead of dipropoxyphenyl.

Uniqueness

3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea is unique due to the combination of its chloroacetyl and dipropoxyphenyl groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(3,4-dipropoxyphenyl)carbamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4/c1-3-7-21-12-6-5-11(9-13(12)22-8-4-2)17-15(20)18-14(19)10-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXXXWGALLMAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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